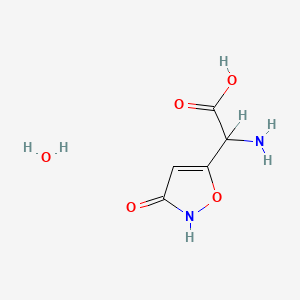

Ibotenic acid hydrate

准备方法

合成路线和反应条件: 鹅膏蕈碱可以通过多种化学路线合成。 一种常见的方法是将鹅膏蕈碱脱羧生成麦角碱,这是一种相关的化合物 . 该过程可以通过在环境温度下用氚化水处理二甲基亚砜中的鹅膏蕈碱来进行 . 反应条件温和有效,使其成为从鹅膏蕈碱生产麦角碱的简便方法 .

工业生产方法: 鹅膏蕈碱的工业生产通常来源于从毒蝇伞中提取。 蘑菇被干燥,然后使用水或乙醇等溶剂提取鹅膏蕈碱 . 然后通过各种色谱技术纯化提取物以分离出鹅膏蕈碱 .

化学反应分析

反应类型: 鹅膏蕈碱会发生多种类型的化学反应,包括:

常用试剂和条件:

氚化水: 用于鹅膏蕈碱脱羧生成麦角碱.

二甲基亚砜: 在脱羧反应中用作溶剂.

主要产物:

麦角碱: 鹅膏蕈碱脱羧形成的主要产物.

科学研究应用

Neuropharmacological Research

Ibotenic acid hydrate serves as a potent agonist of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This property makes it a valuable tool in studying excitotoxicity and neurodegenerative diseases, such as Alzheimer's disease.

Case Study: Alzheimer's Disease Model

In a study involving rats infused with ibotenic acid, researchers observed alterations in neuropeptide levels and neuronal activity, suggesting potential pathways for neuroprotection when combined with memantine, a known NMDA antagonist. The infusion resulted in decreased levels of substance P and somatostatin, which were restored to control levels with memantine treatment, indicating the involvement of these neuropeptides in Alzheimer's pathology .

Behavioral Studies

Ibotenic acid is frequently used to create lesions in specific brain regions to assess behavioral outcomes related to learning and memory.

Case Study: Amygdala Lesions

Research involving ibotenic acid lesions in the central nucleus of the amygdala demonstrated its impact on appetitive behavior in rats. The study found that rats with ibotenic acid-induced lesions failed to show enhanced responses to conditioned stimuli predicting food rewards, highlighting the role of the amygdala in associative learning .

Toxicological Studies

The toxic effects of this compound are also significant, as it can induce motor depression and ataxia at high doses. Understanding these toxicological effects is crucial for evaluating safety profiles in potential therapeutic applications.

Data Table: Toxic Effects of Ibotenic Acid

| Effect | Dose (mg/kg) | Observed Outcome |

|---|---|---|

| Motor Depression | 10 | Significant impairment observed |

| Ataxia | 20 | Severe coordination loss |

| Excitotoxicity | 30 | Neuronal damage in CA3 region |

Analytical Methods Development

The analysis of ibotenic acid content in various extracts is essential for both pharmacological studies and quality control of herbal products.

HPLC Method Development

Recent advancements in high-performance liquid chromatography (HPLC) have improved the separation and quantification of ibotenic acid and its analogs. A study optimized mobile phase conditions to achieve satisfactory resolution between ibotenic acid and muscimol, another psychoactive compound .

Data Table: HPLC Analysis Results

| Compound | Retention Time (min) | Concentration (mg/mL) |

|---|---|---|

| Ibotenic Acid | 9.77 | 0.04 |

| Muscimol | 5.92 | 0.02 |

Experimental Models for Neurodegeneration

Ibotenic acid is utilized to create experimental models for studying neurodegenerative diseases by inducing excitotoxic damage.

Case Study: Chronic Stress Model

In a chronic stress model, rats subjected to ibotenic acid infusion exhibited more significant CA3 hippocampal damage compared to controls. This finding underscores the importance of stress as a modifier of neurotoxic effects .

作用机制

鹅膏蕈碱通过作为谷氨酸受体的激动剂发挥作用,特别是在中枢神经系统中多个系统的N-甲基-D-天冬氨酸 (NMDA) 和反式-ACPD 受体位点 . 它也作为 AMPA 和海人酸受体的弱激动剂 . 此外,由于体内脱羧成麦角碱,鹅膏蕈碱间接地作为一种有效的γ-氨基丁酸 (GABA) 受体激动剂 . 这种与各种受体的复杂相互作用导致了其神经毒性和精神活性 .

类似化合物:

鹅膏蕈碱的独特性: 鹅膏蕈碱的独特性在于它同时作为神经毒素和精神活性化合物的双重作用。 它作为非选择性谷氨酸受体激动剂的能力及其转化为麦角碱(一种有效的 GABA 受体激动剂)的能力使其成为神经科学和药理学研究中的一种有价值的工具 .

相似化合物的比较

Muscimol: A related compound produced from the decarboxylation of ibotenic acid.

Glutamic Acid: A neurotransmitter that ibotenic acid structurally resembles.

Kainic Acid: Another compound structurally similar to ibotenic acid, known for its neurotoxic effects and use in neuroscience research.

Uniqueness of Ibotenic Acid: Ibotenic acid’s uniqueness lies in its dual role as a neurotoxin and a psychoactive compound. Its ability to act as a non-selective glutamate receptor agonist and its conversion to muscimol, a potent GABA receptor agonist, make it a valuable tool in both neuroscience and pharmacological research .

生物活性

Ibotenic acid hydrate, a compound derived from the mushroom Amanita muscaria, is of significant interest in neuropharmacology due to its potent biological activity. As a structural analogue of glutamate, it acts primarily as an agonist at various glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and implications for research and clinical applications.

- Chemical Formula : CHNO

- Molar Mass : 158.113 g·mol

- Melting Point : 144-146 °C (monohydrate)

- Solubility : Readily soluble in water, with varying solubility in different pH solutions (e.g., 10.7 mg/mL in 0.1 M NaOH) .

Ibotenic acid functions as a non-selective agonist for several glutamate receptor subtypes:

- NMDA Receptors : Activation leads to increased calcium ion influx, which can result in excitotoxicity and neuronal damage.

- Metabotropic Glutamate Receptors (mGluRs) : It interacts with both group I (mGluR1 and mGluR5) and group II (mGluR2 and mGluR3) receptors, influencing synaptic plasticity and neurotransmitter release .

The excitotoxic effects of ibotenic acid are characterized by:

- Neuronal Degeneration : Studies have shown significant neuronal loss in regions such as the striatum and hippocampus following intracerebral injections .

- Behavioral Changes : Animal models demonstrate alterations in learning and memory processes due to ibotenic acid-induced lesions, which can be selectively targeted for research purposes .

Pharmacological Effects

Ibotenic acid's biological effects manifest through various pathways:

- Neurotoxicity : It induces cell death through glutamate receptor activation, leading to excessive neuronal calcium influx .

- Psychoactive Properties : While ibotenic acid itself has limited psychoactive effects, it is metabolized into muscimol, which exhibits significant sedative and hallucinogenic properties .

Case Studies

Several case studies highlight the implications of ibotenic acid exposure:

- Neurodegenerative Research : Ibotenic acid is used to create animal models for studying neurodegenerative diseases like Alzheimer's. The lesions produced allow researchers to explore compensatory mechanisms in learning and memory .

- Toxicological Reports : Cases of poisoning have been documented, showing symptoms such as confusion, euphoria, and visual distortions following ingestion . The variability in symptoms based on dosage illustrates the compound's potent biological activity.

| Study | Findings |

|---|---|

| Kathrick et al. (2016) | Significant changes in NMDA receptor subunit expression post-exposure. |

| Coyle & Schwarcz (2020) | Established ibotenic acid as a tool for neurobehavioral research due to its selective lesioning capabilities. |

| FDA Scientific Memorandum (2024) | Discussed the neurotoxic potential of ibotenic acid and its applications in studying central nervous system disorders. |

Research Applications

Ibotenic acid is extensively utilized in neuropharmacological research:

- Brain Lesioning : It allows for targeted neuronal lesions while preserving surrounding structures, making it preferable for studies requiring subsequent behavioral assessments .

- Modeling Neurological Disorders : The compound serves as a model for understanding excitotoxicity-related pathologies and testing potential neuroprotective agents.

属性

IUPAC Name |

2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h1,4H,6H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJCBFDCFXCWGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ONC1=O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893771 | |

| Record name | alpha-Amino-2,3-dihydro-3-oxo-5-isoxazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2552-55-8, 60573-88-8 | |

| Record name | (±)-Ibotenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2552-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibotenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002552558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibotenic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Amino-2,3-dihydro-3-oxo-5-isoxazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ibotenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBOTENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44AS82FRSI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。